![molecular formula C15H19Cl B2604699 1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane CAS No. 2287285-96-3](/img/structure/B2604699.png)
1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. CP-47,497 has been the subject of extensive research due to its potential therapeutic applications and its use as a recreational drug.
Mécanisme D'action
CP-47,497 binds to the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. Specifically, it binds to the CB1 receptor, which is primarily found in the brain and central nervous system, and the CB2 receptor, which is primarily found in the immune system and peripheral tissues. Activation of these receptors by CP-47,497 results in a variety of effects, including altered perception, mood, and cognition.
Effets Biochimiques Et Physiologiques
CP-47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood and cognition. Additionally, it has been shown to decrease the release of glutamate, which is a neurotransmitter that plays a role in learning and memory. CP-47,497 has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
CP-47,497 has several advantages for use in laboratory experiments. It is a potent agonist of the cannabinoid receptors, which allows for the investigation of the physiological effects of cannabinoid receptor activation. Additionally, it is a synthetic compound, which allows for greater control over its purity and concentration. However, there are also limitations to its use in laboratory experiments. CP-47,497 has a short half-life, which may make it difficult to maintain consistent levels of the compound over time. Additionally, its effects may be influenced by other factors, such as the presence of other cannabinoids or drugs.
Orientations Futures
There are several potential future directions for research on CP-47,497. One area of interest is its potential use in the treatment of cancer. Studies have shown that CP-47,497 has anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of epilepsy. Studies have shown that CP-47,497 has anticonvulsant effects in animal models, and further research is needed to determine its potential as an epilepsy treatment. Additionally, research is needed to better understand the long-term effects of CP-47,497 use, as well as its potential for abuse and addiction.
Méthodes De Synthèse
CP-47,497 can be synthesized using a variety of methods, including the reaction of cyclohexanone with 3-(3-propan-2-ylphenyl)acrylic acid, followed by chloromethylation with formaldehyde and hydrochloric acid. Another common method involves the reaction of cyclohexanone with 3-(3-propan-2-ylphenyl)acrolein, followed by chloromethylation with formaldehyde and hydrochloric acid.
Applications De Recherche Scientifique
CP-47,497 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, glaucoma, and epilepsy.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIAFAMTKVRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

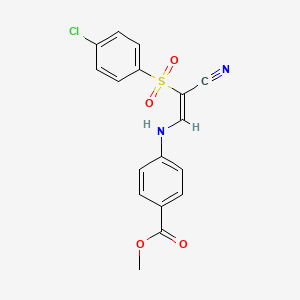
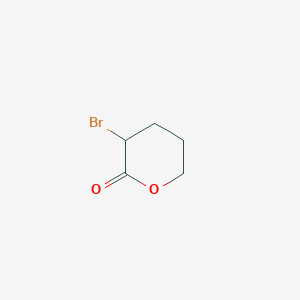
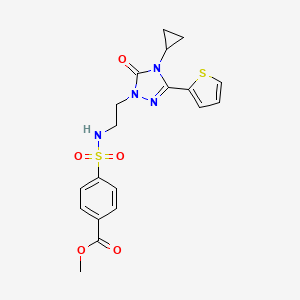
![1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2604619.png)
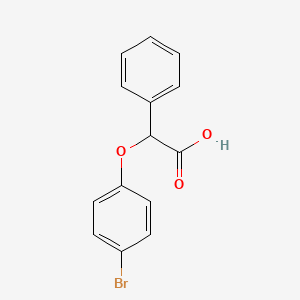
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
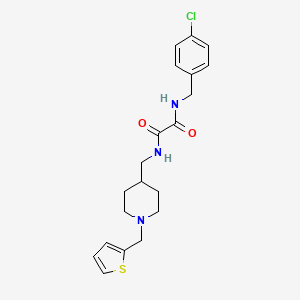
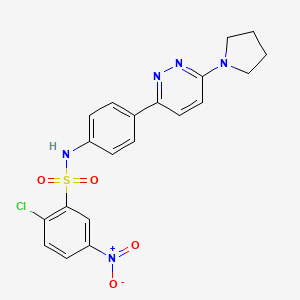
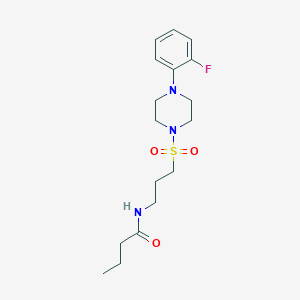
![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2604636.png)
![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)